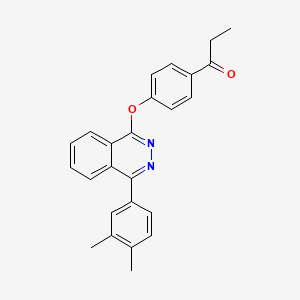

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

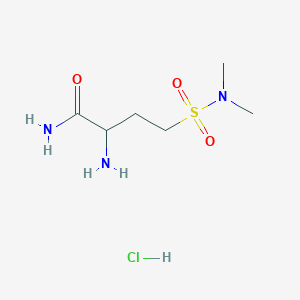

“1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one” is a compound that belongs to the class of phthalazine derivatives . Phthalazine derivatives have been reported to possess anticonvulsant activity and are considered as non-competitive AMPA receptor antagonists .

Synthesis Analysis

The synthesis of phthalazine derivatives, including “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one”, involves the condensation of aroyl benzoic acid with hydrazine hydrate in boiling ethanol . The synthesized compounds are then reacted with chloroacetyl chloride to give chloroacetyl derivatives .Molecular Structure Analysis

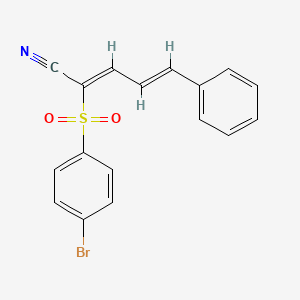

The molecular structure of “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one” is characterized by the presence of a phthalazine moiety, which is a nitrogen-containing heterocyclic compound . The compound also contains a dimethylphenyl group and a propan-1-one group .Chemical Reactions Analysis

Phthalazine derivatives, including “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one”, are synthesized via a series of chemical reactions involving the condensation of aroyl benzoic acid with hydrazine hydrate, followed by reaction with chloroacetyl chloride .Applications De Recherche Scientifique

Aromatic Polyamides Derived from Unsymmetrical Diamines Containing the Phthalazinone Moiety

This study by Cheng, Jian, and Mao (2002) focused on synthesizing novel poly(arylene ether amide)s containing the phthalazinone moiety. The research demonstrated that these polymers, derived from phthalazinone-based monomers, exhibited high glass-transition temperatures and excellent solubility in various solvents, indicating potential applications in high-performance materials (Lin Cheng, X. Jian, S. Mao, 2002).

Synthesis and Anti-inflammatory Evaluation of Phthalazinone Derivatives

In this study, Abd Alla et al. (2010) synthesized a range of phthalazinone derivatives and evaluated their anti-inflammatory activities. The research identified compounds with significant anti-inflammatory properties, highlighting the potential of phthalazinone derivatives in pharmaceutical applications (Mosaad S.M. Abd alla, M. Hegab, Nageh A. Abo Taleb, S. Hasabelnaby, A. Goudah, 2010).

Barriers to Rotation in Ortho-Alkylphenyl Substituted 1,3-Benzoxazines

This research by Brownstein, Horswill, and Ingold (1969) explored the rotational barriers in ortho-alkylphenyl substituted 1,3-benzoxazines, including derivatives related to phthalazinone. The study provided insights into the molecular dynamics of these compounds, which is crucial for understanding their chemical behavior (S. Brownstein, E. C. Horswill, K. Ingold, 1969).

X-ray Structures and Computational Studies of Several Cathinones

Nycz et al. (2011) conducted a study involving the structural analysis and computational studies of various cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. This research contributes to the understanding of the structural properties of cathinones, which are structurally related to phthalazinone derivatives (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).

One-pot Synthesis of Triazolyl Methoxy-phenyl Indazolo[2,1-b]phthalazine-trione Derivatives

Salehi et al. (2012) reported on the efficient one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This study demonstrates the potential of phthalazinone derivatives in synthesizing complex molecules through multi-component reactions (P. Salehi, D. MaGee, M. Dabiri, L. Torkian, Jordan Donahue, 2012).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFDEJVHFASNCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)

![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)

![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)